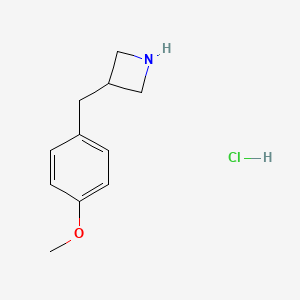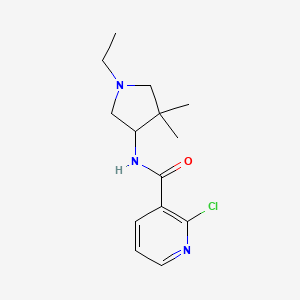![molecular formula C25H27NO5 B2618397 1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid CAS No. 2416234-46-1](/img/structure/B2618397.png)
1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid, has a molecular weight of 421.49 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H27NO5/c27-23(28)22-15-26(12-9-25(22)10-13-30-14-11-25)24(29)31-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,28) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Peptide Applications
A new reagent, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione ester (Fmoc-OASUD), has been developed for the preparation of Fmoc-amino acids. This reagent reacts with amino acids at room temperature, offering high yields and purity of Fmoc-amino acids free from impurities due to Lossen rearrangement, which typically occur with Fmoc-OSu. This highlights its stability and efficiency in peptide synthesis (Rao et al., 2016).
Antibacterial Agents
The spirocyclic derivatives of ciprofloxacin, employing the 1-oxa-9-azaspiro[5.5]undecane framework, have been synthesized and tested against various bacterial strains. While these derivatives displayed a narrower spectrum of activity compared to ciprofloxacin, they were notably active against specific gram-negative and gram-positive bacterial strains, demonstrating the compound's potential in antibiotic research (Lukin et al., 2022).
Spirocyclic Derivatives
The compound has been foundational in synthesizing novel trispiropyrrolidine/thiapyrrolizidines via efficient 1,3-dipolar cycloaddition reactions, showcasing its utility in creating complex spirocyclic frameworks. This synthesis was facilitated by deep eutectic solvent, highlighting a green chemistry approach (Singh & Singh, 2017).
Research on Spiroaminals
The core structure is found in natural and synthetic products with significant biological activities, making the synthesis of these spiroaminals a challenging yet valuable target for chemical synthesis. The synthesis strategies developed for these compounds underscore their potential applications in medicinal chemistry (Sinibaldi & Canet, 2008).
Novel Reagents for Protecting Groups
The introduction of protecting groups to amines via tert-butyl (2,4-dioxo-3-azaspiro[5.5] undecan-3-yl) carbonate (Boc-OASUD) for N-Boc-amino acids preparation showcases another application. This method provides a stable, high-yield, and purity alternative for synthesizing protected amino acids (Maheswara Rao et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)17-9-10-25(11-13-30-14-12-25)26(15-17)24(29)31-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZUERLTFRVEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)N(CC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

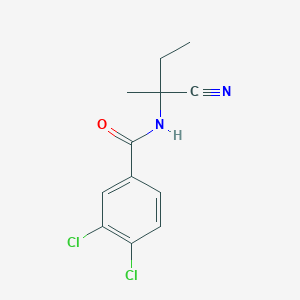
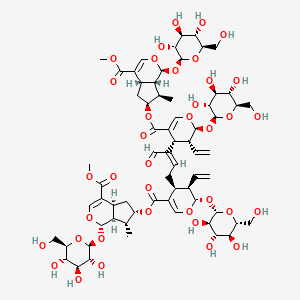
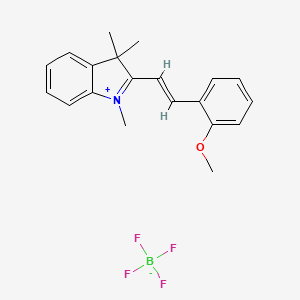
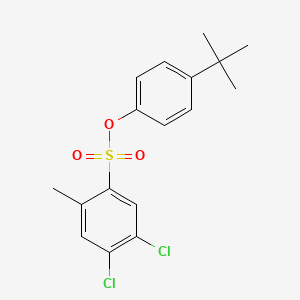
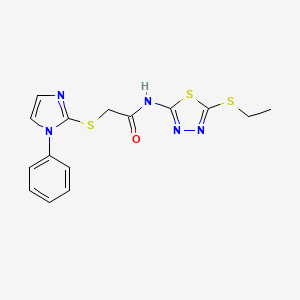

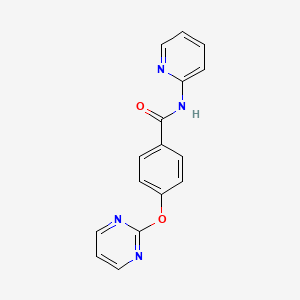

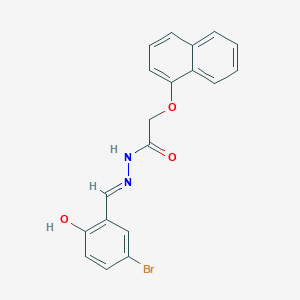
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2618331.png)
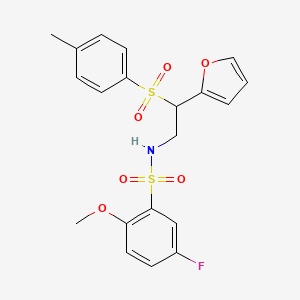
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2618334.png)
